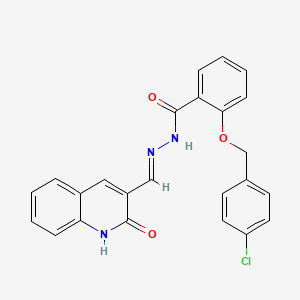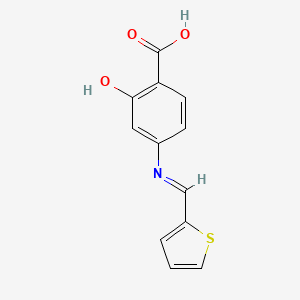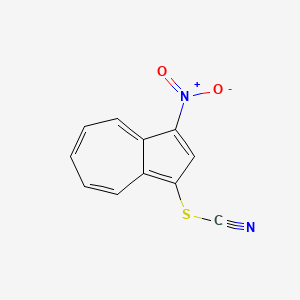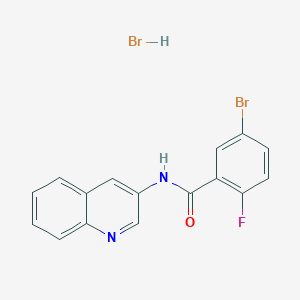
2-((4-Chlorobenzyl)oxy)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2((4-Chlorobenzyl)oxy)-N’-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)benzohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a quinoline moiety, a benzohydrazide core, and a chlorobenzyl ether group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2((4-Chlorobenzyl)oxy)-N’-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)benzohydrazide typically involves multiple steps:
Formation of Benzohydrazide Core: The initial step involves the reaction of benzoyl chloride with hydrazine hydrate to form benzohydrazide.
Introduction of Quinoline Moiety: The benzohydrazide is then reacted with 2-oxo-1,2-dihydroquinoline-3-carbaldehyde under reflux conditions in the presence of an acid catalyst to form the hydrazone linkage.
Etherification: The final step involves the reaction of the intermediate product with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the chlorobenzyl ether group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the hydrazone linkage, converting it back to the corresponding hydrazide and aldehyde.
Substitution: The chlorobenzyl ether group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Benzohydrazide and 2-oxo-1,2-dihydroquinoline-3-carbaldehyde.
Substitution: Various substituted benzyl ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2((4-Chlorobenzyl)oxy)-N’-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)benzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent. The compound’s ability to interact with various biological targets makes it a candidate for drug development.
Biological Studies: It is used in studies to understand its mechanism of action at the molecular level, including its interactions with enzymes and receptors.
Chemical Biology: The compound serves as a probe to study biological pathways and processes, particularly those involving hydrazone and quinoline chemistry.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 2((4-Chlorobenzyl)oxy)-N’-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)benzohydrazide involves its interaction with specific molecular targets such as enzymes and receptors. The hydrazone linkage allows it to form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the chlorobenzyl ether group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparación Con Compuestos Similares
Similar Compounds
- 2((4-Methylbenzyl)oxy)-N’-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)benzohydrazide
- 2((4-Fluorobenzyl)oxy)-N’-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)benzohydrazide
- 2((4-Bromobenzyl)oxy)-N’-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)benzohydrazide
Uniqueness
The uniqueness of 2((4-Chlorobenzyl)oxy)-N’-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)benzohydrazide lies in the presence of the chlorobenzyl ether group, which imparts distinct chemical and biological properties. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, enhancing the compound’s binding affinity to biological targets. This makes it a valuable compound for further research and development in medicinal chemistry and related fields.
Propiedades
Número CAS |
881660-25-9 |
|---|---|
Fórmula molecular |
C24H18ClN3O3 |
Peso molecular |
431.9 g/mol |
Nombre IUPAC |
2-[(4-chlorophenyl)methoxy]-N-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C24H18ClN3O3/c25-19-11-9-16(10-12-19)15-31-22-8-4-2-6-20(22)24(30)28-26-14-18-13-17-5-1-3-7-21(17)27-23(18)29/h1-14H,15H2,(H,27,29)(H,28,30)/b26-14+ |
Clave InChI |
YCAJZBKKBDZYKC-VULFUBBASA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=C(C(=O)N2)/C=N/NC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=O)N2)C=NNC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl N-[(benzyloxy)carbonyl]glycylglycylleucinate](/img/structure/B11952795.png)



![(1E)-1-(4-methoxyphenyl)ethanone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11952833.png)
![2-Acetyl-5-[(3,4-dimethoxybenzoyl)oxy]phenyl 3,4-dimethoxybenzoate](/img/structure/B11952841.png)



![1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-pyrimidin-2-ylurea](/img/structure/B11952859.png)



